molecular formula C18H18N2O3S B2498165 2-((1H-indol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide CAS No. 862825-87-4

2-((1H-indol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B2498165
CAS RN: 862825-87-4
M. Wt: 342.41
InChI Key: RFQYVCHQRKLXKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, including compounds similar to 2-((1H-indol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide, typically involves condensation reactions, where indole carbaldehyde oxime reacts with chloroacetamide derivatives. This process has been explored in studies aiming to synthesize novel derivatives and evaluate their antioxidant properties, showcasing the versatility and reactivity of the indole nucleus when combined with various substituents to develop new compounds with potential antioxidant activity (Gopi & Dhanaraju, 2020).

Molecular Structure Analysis

Molecular structure analysis of indole derivatives, including those similar to our compound of interest, emphasizes the significance of the indole nucleus and the attached substituents in determining the compound's properties. For example, single crystal X-ray diffraction studies have been employed to elucidate the three-dimensional structures of these molecules, providing insights into their conformation and potential intermolecular interactions (Al-Ostoot et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of indole derivatives, including this compound, often involves their interaction with various reagents to form new bonds or functional groups. For instance, the reaction of indole derivatives with hydroxylamine to produce novel compounds highlights the synthetic versatility and potential for developing new molecules with enhanced properties (Helliwell et al., 2011).

Physical Properties Analysis

The physical properties of indole derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments and applications. These properties are often investigated through techniques like X-ray crystallography, which provides detailed information on the molecular and crystal structure, enabling the prediction of physical behavior (Ismailova et al., 2014).

Chemical Properties Analysis

The chemical properties of indole derivatives are influenced by their molecular structure, which dictates their reactivity, stability, and interaction with biological targets. Studies focusing on the synthesis and characterization of these compounds provide valuable insights into their potential applications, including their role as intermediates in the development of drugs with anticancer, antioxidant, or antimicrobial activities (Duran & Canbaz, 2013).

Scientific Research Applications

Molecular Design and Synthesis

A study on the synthesis of indole acetamide derivatives through molecular docking analysis highlighted the design-based approach in creating compounds with potential anti-inflammatory properties. The research involved the synthesis of a new indole acetamide, characterized by spectroscopic analyses and confirmed for its anti-inflammatory activity through in silico modeling, targeting the cyclooxygenase COX-1 and 2 domains. The study provides insights into the compound's structural features, including its three-dimensional structure, geometry optimization, and intermolecular interactions within the crystal, contributing to the stability of the compound (Al-Ostoot et al., 2020).

Interaction with Biological Targets

Research into unique sulfur-aromatic interactions has shed light on the binding of potent imidazothiazole indoleamine 2,3-dioxygenase inhibitors, which are speculated to be useful in cancer immunotherapy. The study focused on a novel IDO1 inhibitor, detailing its structure-activity relationship and revealing a unique sulfur-aromatic interaction network, providing new avenues for the discovery of potent IDO1 inhibitors (Peng et al., 2020).

Photoinitiation in Polymerization

A study on thioxanthone attached to polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators for the preparation of PMMA hybrid networks in air atmosphere delved into the use of 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide. The research highlighted the compound's absorption characteristics, its role as a one-component photoinitiator, and its ability to initiate polymerization through intramolecular hydrogen abstraction, leading to the formation of robust polymer/filler networks with improved thermal stability (Batibay et al., 2020).

Antioxidant Properties

The synthesis and evaluation of the antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives have demonstrated the potential of these compounds in exhibiting considerable antioxidant activity. The study focused on the preparation of these derivatives through a condensation reaction and their subsequent screening for antioxidant activity, revealing the significant activity of certain compounds, highlighting the role of specific substitutions in enhancing antioxidant effectiveness (Gopi & Dhanaraju, 2020).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-22-12-7-8-16(23-2)15(9-12)20-18(21)11-24-17-10-19-14-6-4-3-5-13(14)17/h3-10,19H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQYVCHQRKLXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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